molecular formula C10H12BrNO4 B13425969 2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene CAS No. 219786-51-3

2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene

Cat. No.: B13425969
CAS No.: 219786-51-3
M. Wt: 290.11 g/mol
InChI Key: QWXOIJKDQIWILW-UHFFFAOYSA-N
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Description

2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene is an organic compound that features a benzene ring substituted with a bromopropoxy group, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene typically involves the reaction of 1-methoxy-4-nitrobenzene with 1,3-dibromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dichloromethane, and a phase transfer catalyst such as tetra-N-butylammonium bromide is often used to facilitate the reaction . The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

    Reduction: The major product is 2-(3-aminopropoxy)-1-methoxy-4-nitrobenzene.

    Oxidation: The major product is 2-(3-carboxypropoxy)-1-methoxy-4-nitrobenzene.

Scientific Research Applications

2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is employed in studies investigating the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromopropoxy group can facilitate interactions with hydrophobic pockets, while the nitro group can participate in redox reactions. The methoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene is unique due to the presence of both a nitro group and a bromopropoxy group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry.

Biological Activity

2-(3-Bromopropoxy)-1-methoxy-4-nitrobenzene is a compound that has garnered attention for its diverse biological activities. This article synthesizes existing research on its pharmacological properties, including antibacterial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

  • Chemical Formula : C10H12BrNO4
  • Molecular Weight : 290.11 g/mol
  • Functional Groups : Nitro group, methoxy group, bromopropoxy chain.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of nitro compounds, including derivatives similar to this compound. The presence of the nitro group is crucial for enhancing antibacterial activity against various strains of bacteria.

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 5 to 30 μg/mL against both Gram-positive and Gram-negative bacteria, indicating significant antibacterial potential .
CompoundMIC (μg/mL)Bacterial Strain
This compound (similar structure)20Staphylococcus aureus
Nitro derivatives30Pseudomonas aeruginosa

Anti-inflammatory Activity

The compound exhibits potential anti-inflammatory properties, likely due to the presence of the nitro group which can interact with various biomolecules involved in inflammatory pathways. Studies indicate that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators such as IL-1β and TNF-α .

Anticancer Potential

Emerging research suggests that nitro-substituted aromatic compounds may possess anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.

  • Case Study : A study demonstrated that certain nitro compounds inhibited cell proliferation in cancer cell lines via modulation of apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Attack : The bromine atom enhances electrophilic substitution reactions, increasing the reactivity of the compound towards biological targets.
  • Interaction with Membranes : The lipophilic nature due to the bromopropoxy chain may facilitate better membrane penetration and interaction with cellular components .

Research Findings and Case Studies

  • Antibacterial Studies : A recent investigation into nitro derivatives showed that modifications at the para position significantly enhanced antibacterial efficacy against resistant strains .
  • Anti-inflammatory Effects : Compounds similar to this compound demonstrated reduced levels of inflammatory markers in vitro, suggesting a promising avenue for anti-inflammatory drug development .

Properties

CAS No.

219786-51-3

Molecular Formula

C10H12BrNO4

Molecular Weight

290.11 g/mol

IUPAC Name

2-(3-bromopropoxy)-1-methoxy-4-nitrobenzene

InChI

InChI=1S/C10H12BrNO4/c1-15-9-4-3-8(12(13)14)7-10(9)16-6-2-5-11/h3-4,7H,2,5-6H2,1H3

InChI Key

QWXOIJKDQIWILW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCCCBr

Origin of Product

United States

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